molecular formula C28H62Br2N2 B14479180 N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide CAS No. 65114-34-3

N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide

Cat. No.: B14479180
CAS No.: 65114-34-3
M. Wt: 586.6 g/mol
InChI Key: KLXJCNNNBUJONF-UHFFFAOYSA-L
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Description

N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide typically involves the quaternization of a long-chain alkylamine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Anion exchange reactions can be carried out using salts of the desired anion in aqueous or organic solvents.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Tertiary amines

    Substitution: Quaternary ammonium salts with different anions

Scientific Research Applications

N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium chloride (DTAC): Used in similar applications as a surfactant and antimicrobial agent.

    Benzalkonium chloride (BAC): Widely used in disinfectants and antiseptics.

Uniqueness

N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes.

Properties

CAS No.

65114-34-3

Molecular Formula

C28H62Br2N2

Molecular Weight

586.6 g/mol

IUPAC Name

trimethyl-[22-(trimethylazaniumyl)docosyl]azanium;dibromide

InChI

InChI=1S/C28H62N2.2BrH/c1-29(2,3)27-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-28-30(4,5)6;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

KLXJCNNNBUJONF-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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